1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a phenylamino group
Mechanism of Action
Target of Action
The primary target of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide is the Cyclooxygenase-1 (COX-1) enzyme . This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its target, the COX-1 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1 enzyme, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever.
Result of Action
The inhibition of the COX-1 enzyme by this compound leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, as prostaglandins are key mediators of these physiological responses.
Biochemical Analysis
Biochemical Properties
Based on the properties of similar compounds, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the thiazole derivative.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.
Coupling Reactions: The final step involves coupling the thiazole derivative with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted phenylamino derivatives.
Scientific Research Applications
1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase (COX) enzymes.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine share the piperidine ring structure.
Uniqueness: 1-(2-(Phenylamino)thiazole-4-carbonyl)piperidine-4-carboxamide is unique due to the combination of the thiazole and piperidine rings with a phenylamino group, which imparts specific chemical and biological properties. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
1-(2-anilino-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c17-14(21)11-6-8-20(9-7-11)15(22)13-10-23-16(19-13)18-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPLOZMIYRUSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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